molecular formula C13H16F3NO B14836787 2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine

2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine

Cat. No.: B14836787
M. Wt: 259.27 g/mol
InChI Key: PDVHWKGRQHBBOL-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with tert-butyl, cyclopropoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a tert-butyl-substituted pyridine derivative with a cyclopropyl alcohol in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropoxy group may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-3-cyclopropoxy-6-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Tert-butyl-3-cyclopropoxy-6-methylpyridine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Tert-butyl-3-cyclopropoxy-6-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxy-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO/c1-12(2,3)11-9(18-8-4-5-8)6-7-10(17-11)13(14,15)16/h6-8H,4-5H2,1-3H3

InChI Key

PDVHWKGRQHBBOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

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